molecular formula C22H24ClN3O4S B12490084 Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate

Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12490084
M. Wt: 462.0 g/mol
InChI Key: DJYIFCSXNZBOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a propyl group, a chlorophenyl group, a formamido group, a methanethioyl group, an amino group, and a morpholinyl group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoate core, followed by the sequential addition of the various functional groups. Common reagents used in the synthesis include chlorophenyl isocyanate, propylamine, and morpholine. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of high-purity reagents, precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE
  • PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.

Properties

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

propyl 5-[(2-chlorobenzoyl)carbamothioylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H24ClN3O4S/c1-2-11-30-21(28)17-14-15(7-8-19(17)26-9-12-29-13-10-26)24-22(31)25-20(27)16-5-3-4-6-18(16)23/h3-8,14H,2,9-13H2,1H3,(H2,24,25,27,31)

InChI Key

DJYIFCSXNZBOSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.